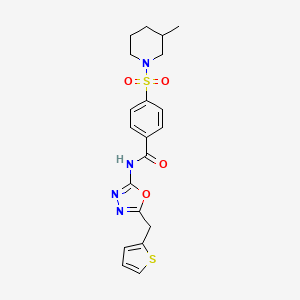

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group and a 4-sulfonyl-linked 3-methylpiperidine moiety. Its structure combines aromatic heterocycles (oxadiazole and thiophene) with a sulfonamide group, which is frequently associated with enhanced biological activity due to improved binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-14-4-2-10-24(13-14)30(26,27)17-8-6-15(7-9-17)19(25)21-20-23-22-18(28-20)12-16-5-3-11-29-16/h3,5-9,11,14H,2,4,10,12-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIHMLGMCZAYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Piperidine Ring: The piperidine ring is typically introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine (TEA).

Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the sulfonyl-piperidine derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to enhance reaction yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzamide and piperidine rings can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: H2O2, KMnO4, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: LiAlH4, NaBH4, palladium on carbon (Pd/C) with hydrogen gas (H2)

Coupling Reagents: EDCI, HOBt, N,N’-dicyclohexylcarbodiimide (DCC)

Bases: TEA, sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylpiperidine with sulfonyl chloride derivatives and oxadiazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth . The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . Specific assays have shown that the compound can inhibit the proliferation of different cancer cell lines, suggesting its utility as a lead compound in cancer therapy.

Anti-inflammatory Effects

Compounds containing oxadiazole moieties have been reported to possess anti-inflammatory properties, potentially through the inhibition of lipoxygenase enzymes . This activity is crucial for developing new anti-inflammatory agents that could treat conditions like arthritis or asthma.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease pathways, which supports its potential as a therapeutic agent .

Case Study: Antimicrobial Efficacy

A study published in 2024 evaluated a series of oxadiazole derivatives, including the target compound, against several microbial strains using disc diffusion methods. Results indicated that certain derivatives exhibited higher antimicrobial efficacy compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study: Anticancer Activity

Another study focused on the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, indicating its potential role in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound might inhibit a key enzyme in a signaling pathway, leading to reduced cell proliferation in cancer cells or decreased inflammation in autoimmune diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Key Observations :

- The oxadiazole core in the target compound distinguishes it from thiadiazole-based analogues (e.g., 7a-7l derivatives), which may exhibit differing electronic properties and metabolic stability .

- The 3-methylpiperidine sulfonyl group offers conformational flexibility and moderate basicity, contrasting with 4-methylpiperidine or benzenesulfonyl groups in analogues .

Comparison with Analogues :

Table 2: Activity Profile of Structural Analogues

Analysis :

- The thiophene substituent may enhance antibacterial activity by increasing membrane permeability, as seen in phenyl-substituted oxadiazoles (6a-o derivatives) .

- AChE inhibition in thiadiazole derivatives suggests the target compound’s sulfonamide group could similarly interact with the enzyme’s catalytic site .

Physicochemical Properties

- Spectral Data : Distinct ¹H-NMR signals for thiophene protons (δ 6.8–7.4 ppm) vs. ethyl (δ 1.2–1.4 ppm) or phenyl groups (δ 7.2–7.6 ppm) .

Biological Activity

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Introduction of the Thiophene Ring : The thiophene moiety is incorporated through coupling reactions.

- Attachment of the Sulfonyl Group : This is done via sulfonylation reactions using sulfonyl chlorides.

- Formation of the Piperidine Ring : The piperidine structure is introduced through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group acts as an electrophile, potentially inhibiting enzymes involved in cancer cell proliferation.

- Receptor Modulation : The oxadiazole ring can engage in hydrogen bonding or π-π interactions with biological receptors, modulating their activity.

Anticancer Activity

Recent studies have demonstrated promising anticancer effects:

- Cell Line Studies : Flow cytometry assays showed that this compound induces apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against cancer cells .

- In Vivo Studies : In tumor-bearing mouse models, treatment with this compound resulted in suppressed tumor growth, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- In Vitro Testing : It has been evaluated against various bacterial strains and has shown effectiveness comparable to standard antibiotics. For example, compounds derived from similar piperidine structures have demonstrated significant activity against pathogens like Staphylococcus aureus .

Comparative Analysis of Biological Activities

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Activity : A study evaluated a derivative with a similar structural framework and found it effective against glioblastoma cell lines with IC50 values significantly lower than traditional chemotherapeutics .

- Antimicrobial Efficacy : Research on piperidine derivatives indicated strong inhibition against bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Formation of the 1,3,4-oxadiazole ring through cyclization of thiosemicarbazides under reflux with POCl₃ (as in ) or via KOH/CS₂-mediated cyclization ().

- Step 2 : Sulfonylation using benzenesulfonyl chloride derivatives (e.g., 4-bromomethylbenzenesulfonyl chloride) in aqueous Na₂CO₃ ().

- Step 3 : Piperidine substitution via nucleophilic displacement with LiH/DMF ().

- Characterization : Intermediates are confirmed via TLC, NMR (¹H/¹³C), and IR spectroscopy. For example, oxadiazole formation is validated by IR absorption at ~1,650 cm⁻¹ (C=N) and NMR signals for thiophene protons (δ 6.8–7.5 ppm) .

Q. How is reaction completion monitored during synthesis, and what purification methods are recommended?

- Methodology :

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress. Distinct Rf values for intermediates (e.g., oxadiazole precursors) help identify completion .

- Purification : Recrystallization from methanol or DMSO/water mixtures (2:1) yields high-purity products. Column chromatography (silica gel, eluent: chloroform/methanol 9:1) resolves closely related byproducts .

Q. What spectroscopic techniques are critical for confirming the final compound’s structure?

- Methodology :

- ¹H/¹³C NMR : Key signals include sulfonyl-linked piperidine protons (δ 1.2–2.8 ppm for methyl groups) and oxadiazole-attached thiophene protons (δ 6.9–7.3 ppm) .

- IR Spectroscopy : Peaks at ~1,350 cm⁻¹ (S=O stretching) and ~1,250 cm⁻¹ (C-O-C of oxadiazole) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 489.12) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodology :

- Variable Temperature NMR : Resolves dynamic effects (e.g., piperidine ring puckering) causing signal splitting .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., thiophene vs. benzamide protons) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison .

Q. What strategies optimize yield in sulfonylation steps, and how do solvent choices impact reactivity?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance sulfonyl chloride reactivity, while aqueous Na₂CO₃ traps HCl byproducts ().

- Catalysis : LiH in DMF accelerates nucleophilic substitution at the piperidine nitrogen (yield improvement from 60% to 85%) .

- Kinetic Studies : Reaction monitoring via in-situ IR identifies optimal timeframes (4–6 hours) to avoid over-sulfonylation .

Q. How does the compound’s antibacterial activity correlate with structural modifications (e.g., thiophene vs. phenyl substituents)?

- Methodology :

- SAR Studies : Comparative MIC assays against S. aureus and E. coli show thiophene-substituted derivatives (MIC 8 µg/mL) outperform phenyl analogs (MIC 32 µg/mL), likely due to enhanced membrane penetration via sulfur’s lipophilicity .

- Molecular Docking : Simulations (AutoDock Vina) reveal thiophene’s π-π stacking with bacterial DNA gyrase (binding affinity: −9.2 kcal/mol vs. −7.8 kcal/mol for phenyl) .

Q. What are the stability profiles of the compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Exposure to 0.1N HCl (pH 1) at 40°C for 24 hours shows 15% degradation (HPLC), primarily via sulfonamide hydrolysis. Neutral/basic conditions (pH 7–9) show <5% degradation .

- Thermal Analysis : TGA/DSC reveals decomposition onset at 210°C, suggesting stability under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.